molecular formula C25H27N3O2 B11377719 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11377719
M. Wt: 401.5 g/mol
InChI Key: HXKWXAMUVFATSG-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazinone core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the dimethylphenyl group: This step involves the Friedel-Crafts acylation of the phthalazinone core with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the resulting intermediate with 3-methylaniline and acetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: These compounds share the phthalazinone core and exhibit similar biological activities.

    Benzimidazole derivatives: Known for their diverse pharmacological properties.

    Quinazolinone derivatives: Another class of compounds with a similar core structure and biological activities.

Uniqueness

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H27N3O2/c1-16-7-6-8-19(13-16)26-23(29)15-28-25(30)21-10-5-4-9-20(21)24(27-28)22-14-17(2)11-12-18(22)3/h6-8,11-14H,4-5,9-10,15H2,1-3H3,(H,26,29)

InChI Key

HXKWXAMUVFATSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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